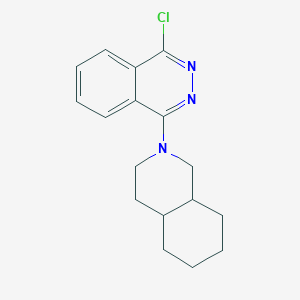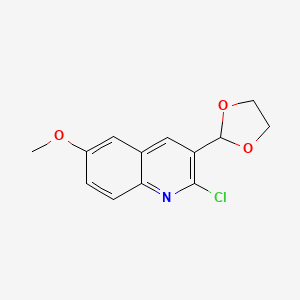
1-Isobutyl-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isobutyl-4-methoxybenzene is an organic compound with the molecular formula C11H16O. It is an aromatic ether, characterized by a methoxy group attached to a benzene ring, which is further substituted with an isobutyl group at the para position. This compound is known for its pleasant fragrance and is often used in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isobutyl-4-methoxybenzene can be synthesized through several methods. One common approach involves the alkylation of anisole with isobutyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Catalysts and optimized reaction parameters are used to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isobutyl-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products:
Wissenschaftliche Forschungsanwendungen
1-Isobutyl-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Widely used in the fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 1-Isobutyl-4-methoxybenzene involves its interaction with various molecular targets. As an aromatic compound, it can participate in π-π interactions with other aromatic systems. Its methoxy group can engage in hydrogen bonding and other polar interactions. These interactions influence its behavior in chemical reactions and its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 4-tert-Butylanisole
- 4-Butylanisole
- 4-Isopropylanisole
Comparison: 1-Isobutyl-4-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 4-tert-Butylanisole and 4-Butylanisole, the isobutyl group in this compound provides a different steric and electronic environment, affecting its reactivity and interactions. This uniqueness makes it valuable in specific applications where these properties are desired .
Eigenschaften
Molekularformel |
C11H16O |
|---|---|
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
1-methoxy-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C11H16O/c1-9(2)8-10-4-6-11(12-3)7-5-10/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
SRDOJGMYVZZEOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Silane, (1,1-dimethylethyl)dimethyl[(1-methylheptyl)oxy]-](/img/structure/B8669256.png)







